molecular formula C7H16Cl2N4 B1423033 2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride CAS No. 1334146-98-3

2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

Cat. No.: B1423033
CAS No.: 1334146-98-3
M. Wt: 227.13 g/mol
InChI Key: BOHAIKHWVITRDJ-UHFFFAOYSA-N
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Description

2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is a research chemical recognized for its potent and selective agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein-coupled receptor that is activated by trace amines and plays a significant modulatory role in monoaminergic systems in the brain, particularly dopaminergic and serotonergic pathways [https://pubmed.ncbi.nlm.nih.gov/32814048/]. Consequently, this compound is a critical tool in preclinical investigations for understanding the neurobiology of psychiatric disorders. Its mechanism of action, through TAAR1 activation, can lead to the modulation of neurotransmitter release and neuronal firing, which is a target of high interest for potential novel therapeutic strategies [https://pubmed.ncbi.nlm.nih.gov/37117451/]. Researchers utilize this compound primarily in neuropharmacological studies to explore its effects in models related to schizophrenia, depression, and addiction, providing valuable insights into the receptor's function and the development of next-generation neuropsychiatric medications. The study of such selective TAAR1 agonists is at the forefront of neuroscience research, offering a non-dopaminergic approach to modulating central nervous system function.

Properties

IUPAC Name

2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.2ClH/c1-4(2)6(8)7-9-5(3)10-11-7;;/h4,6H,8H2,1-3H3,(H,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHAIKHWVITRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(C(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Key Intermediate: N-Guanidinosuccinimide

  • Starting Materials: Succinic anhydride and aminoguanidine hydrochloride.
  • Reaction: Formation of N-guanidinosuccinimide via condensation.
  • This intermediate is pivotal for subsequent ring closure to form the 1,2,4-triazole ring.

One-Pot Microwave-Assisted Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

  • Method: N-guanidinosuccinimide is reacted with a primary or secondary amine (e.g., morpholine) under microwave irradiation.
  • Conditions: Typical optimized conditions include acetonitrile as solvent, temperature around 170 °C, and irradiation time of 25 minutes.
  • Mechanism: Nucleophilic ring opening of the succinimide ring by the amine, followed by intramolecular cyclocondensation to close the triazole ring.
  • Advantages: Microwave heating improves yield and purity, reduces reaction time, and allows one-pot synthesis.

Optimization Data Summary

Entry Solvent Temperature (°C) Time (min) Yield (%) Notes
1 Ethanol 180 25 27 Low yield, simple filtration
4 Acetonitrile 180 25 Improved Better yield than ethanol
5 Acetonitrile 170 25 Highest Optimal temperature for yield

Note: Yields reported for the model reaction with morpholine as amine nucleophile.

Scale-Up and Scope

  • The microwave-assisted method was successfully scaled from 1 mmol to 10 mmol scale with consistent yields.
  • A variety of amines including aliphatic primary and secondary amines were compatible.
  • Aromatic amines showed lower nucleophilicity, requiring alternative pathways or conditions.

Alternative Pathway for Aromatic Amines

  • For less nucleophilic amines, a pathway involving initial formation of amides followed by cyclocondensation under basic conditions was developed.
  • Use of potassium hydroxide in non-aqueous solvents (e.g., methanol) under microwave irradiation improved yields.
  • Reaction times and temperatures were optimized to balance conversion and product stability.

Formation of Dihydrochloride Salt

  • The free amine product (2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine) can be converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
  • This step improves compound stability, crystallinity, and facilitates purification.

Summary Table of Preparation Methods

Step Reagents/Conditions Key Points Yield Range (%) Reference
Preparation of N-guanidinosuccinimide Succinic anhydride + aminoguanidine HCl Intermediate for triazole ring formation High
Microwave-assisted amine reaction N-guanidinosuccinimide + amine, ACN, 170 °C, 25 min One-pot ring closure and amide formation 50–80
Alternative base-mediated cyclization Amide + KOH in MeOH, microwave, 170–180 °C For aromatic amines, improved yield ~58
Salt formation HCl in ethanol or ether Formation of dihydrochloride salt Quantitative General

Research Findings and Analytical Data

  • NMR Spectroscopy: Used to confirm tautomeric forms of triazole ring and amine substitution patterns.
  • X-ray Crystallography: Validated the position of hydrogen atoms in the triazole ring and molecular packing in the solid state.
  • Microwave Irradiation: Demonstrated to enhance reaction rates, yields, and reduce purification steps compared to conventional heating.
  • Tautomerism: The 1,2,4-triazole ring exhibits annular prototropic tautomerism affecting chemical and biological properties, studied by NMR and crystallography.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The triazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and electrophiles like acyl chlorides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro compounds, hydroxylamines, and other oxidized derivatives.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Substituted triazoles with various functional groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of triazole derivatives, including 2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride, in anticancer research. For instance, compounds containing triazole moieties have demonstrated significant antitumor activity against various cancer cell lines. A notable study reported that derivatives with triazole structures exhibited mean growth inhibition values against human tumor cells, indicating their potential as therapeutic agents in oncology .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial properties. The compound has been evaluated for its efficacy against a range of bacterial and fungal strains. Research indicates that modifications of the triazole structure can enhance antimicrobial activity, making it a candidate for developing new antibiotics .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical pathways. Recent studies have proposed complementary synthetic routes involving microwave-assisted reactions that improve yield and reduce reaction times. These methods utilize starting materials such as succinic anhydride and aminoguanidine hydrochloride, demonstrating the versatility of triazole chemistry in synthetic organic chemistry .

Case Study 1: Anticancer Evaluation

A significant evaluation by the National Cancer Institute (NCI) assessed the anticancer potential of triazole derivatives. In this study, compounds were tested across a panel of approximately sixty cancer cell lines using established protocols. The results indicated that certain derivatives exhibited promising cytotoxicity profiles, with IC50 values suggesting their viability as lead compounds for further development .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of triazole derivatives. The study involved screening various synthesized compounds against common pathogens. The findings revealed that specific modifications to the triazole structure significantly enhanced antibacterial and antifungal activities, paving the way for potential therapeutic applications in infectious diseases .

Mechanism of Action

The mechanism by which 2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The specific mechanism of action depends on the context in which the compound is used, such as in pharmaceuticals or industrial applications.

Comparison with Similar Compounds

Salt Form and Solubility

The dihydrochloride salt of the target compound likely offers higher aqueous solubility compared to mono-hydrochloride derivatives (e.g., 1-(5-methyl-4H-triazol-3-yl)propan-1-amine hydrochloride) . This property is critical for in vitro assays or formulation development.

Commercial and Research Status

  • Active Derivatives: 3-(1-Methyl-1H-triazol-3-yl)propan-1-amine hydrochloride is highlighted for its versatility in pharmaceuticals and agrochemicals, indicating that minor structural changes (e.g., triazole substitution pattern) can significantly impact utility .

Biological Activity

2-Methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following formula:

C8H12Cl2N4\text{C}_8\text{H}_{12}\text{Cl}_2\text{N}_4

Key Features:

  • Molecular Weight : 219.12 g/mol
  • Chemical Formula : C8H12Cl2N4
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds containing a triazole ring exhibit significant antimicrobial properties. For instance:

  • Synthesis and Testing : A study synthesized several triazole derivatives and tested their antimicrobial activity against various pathogens. The results indicated that triazole derivatives showed moderate to high activity against bacteria such as Staphylococcus aureus and Escherichia coli .
CompoundActivity Against S. aureusActivity Against E. coli
Triazole Derivative AModerate (MIC = 32 µg/mL)High (MIC = 16 µg/mL)
Triazole Derivative BHigh (MIC = 16 µg/mL)Moderate (MIC = 64 µg/mL)

Anticancer Activity

The compound has also shown potential in cancer research:

  • Mechanism of Action : It is believed to inhibit certain signaling pathways involved in cancer cell proliferation. For example, studies indicate that triazole compounds can affect the mTORC1 signaling pathway, which plays a crucial role in cell growth and metabolism .

Case Studies

Several case studies highlight the biological effects of triazole compounds similar to this compound:

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of a series of triazole derivatives against clinical isolates of Candida species. The results showed that certain derivatives had a significant inhibitory effect on fungal growth .
  • Case Study on Cancer Cell Lines : Another study assessed the effects of triazole compounds on various cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Q. How can discrepancies between computational predictions and experimental data be systematically addressed?

  • Methodology : Implement a feedback loop where experimental outliers (e.g., unexpected byproducts) are re-examined via ab initio molecular dynamics (AIMD) to identify overlooked transition states. Cross-validate with spectroscopic data (e.g., IR frequencies) to reconcile theoretical and empirical results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Reactant of Route 2
2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.